4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one
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Overview
Description
4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using cyclopropylamine and 3,3-dimethyl-2-oxobutyl thiol as starting materials.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include:
Continuous Flow Synthesis: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one would involve its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-thione
- 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-amine
Uniqueness
4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one may exhibit unique properties such as higher stability, specific biological activity, or improved solubility compared to similar compounds.
Properties
Molecular Formula |
C11H17N3O2S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
4-cyclopropyl-3-(3,3-dimethyl-2-oxobutyl)sulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)8(15)6-17-10-13-12-9(16)14(10)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,16) |
InChI Key |
TZQGDBWCXLLTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NNC(=O)N1C2CC2 |
Origin of Product |
United States |
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